2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
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Overview
Description
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its diverse biological activities, and a pyrazine moiety, which contributes to its chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the pyridazinone intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Scientific Research Applications
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders, due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridazinone core can inhibit enzyme activity by binding to the active site, while the pyrazine moiety can interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
- (6-oxo-1-((3-oxo-2,3-dihydro-1H-inden-5-yl)methyl)-1,6-dihydropyridazin-3-yl)boronic acid
Uniqueness
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide stands out due to its unique combination of a pyridazinone core and a pyrazine moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various scientific applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-14(11-22-15(24)4-2-6-21-22)20-10-13-16(19-8-7-18-13)12-3-1-5-17-9-12/h1-9H,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFZHDZCMRIZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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